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Compound of Interest

Compound Name: ETP-46321

Cat. No.: B15541992 Get Quote

An In-depth Review of the Potent and Orally Bioavailable PI3Kα/δ Inhibitor

This technical guide provides a comprehensive overview of the chemical structure, properties,

and biological activity of ETP-46321, a potent and orally bioavailable dual inhibitor of

phosphoinositide 3-kinase (PI3K) alpha (α) and delta (δ) isoforms. This document is intended

for researchers, scientists, and drug development professionals interested in the therapeutic

potential of targeting the PI3K/Akt/mTOR signaling pathway.

Chemical Structure and Physicochemical Properties
ETP-46321 is an imidazopyrazine derivative with the systematic IUPAC name 5-(2-((4-

(methylsulfonyl)piperazin-1-yl)methyl)-8-morpholinoimidazo[1,2-a]pyrazin-6-yl)pyrimidin-2-

amine. Its chemical structure and key identifiers are summarized below.

Table 1: Chemical Identifiers of ETP-46321
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Identifier Value

IUPAC Name

5-(2-((4-(methylsulfonyl)piperazin-1-

yl)methyl)-8-morpholinoimidazo[1,2-a]pyrazin-6-

yl)pyrimidin-2-amine

SMILES

CS(=O)

(=O)N1CCN(Cc2cn3c(c(n2)N2CCOCC2)c(cn3)c

3cncc(n3)N)CC1

InChI Key OHKDVDMWRKFZRB-UHFFFAOYSA-N

CAS Number 1252594-99-2

Molecular Formula C20H27N9O3S

Molecular Weight 473.55 g/mol

Table 2: Physicochemical Properties of ETP-46321

Property Value Reference

Appearance White to off-white solid powder
[Generic chemical supplier

data]

Solubility Soluble in DMSO, not in water
[Generic chemical supplier

data]

Purity ≥98% by HPLC
[Generic chemical supplier

data]

Storage
Short term at 0-4°C, long term

at -20°C

[Generic chemical supplier

data]

Pharmacological Properties and Mechanism of
Action
ETP-46321 is a highly potent inhibitor of PI3Kα and PI3Kδ, two key isoforms of the class I PI3K

family. The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates a

wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.
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Dysregulation of this pathway is a frequent event in human cancers, making it an attractive

target for therapeutic intervention.

ETP-46321 exerts its biological effects by competitively binding to the ATP-binding pocket of

the p110α and p110δ catalytic subunits of PI3K, thereby inhibiting their kinase activity. This

blockade prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to

phosphatidylinositol-3,4,5-trisphosphate (PIP3), a crucial second messenger. The reduction in

PIP3 levels leads to decreased activation of downstream effectors, most notably the

serine/threonine kinase Akt. The subsequent deactivation of the Akt signaling cascade results

in the inhibition of cell growth, induction of cell cycle arrest, and apoptosis in cancer cells.
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Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of ETP-46321.
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Table 3: In Vitro Inhibitory Activity of ETP-46321

Target IC50 / Ki Reference

p110α Ki: 2.3 nM [1]

p110δ Ki: 14.2 nM [1]

p110β
>200-fold less potent than

p110α
[2]

p110γ
>60-fold less potent than

p110α
[2]

mTOR IC50 > 5 µM [2]

DNA-PK IC50 > 5 µM [2]

Preclinical Efficacy
ETP-46321 has demonstrated significant anti-tumor activity in various preclinical models, both

in vitro and in vivo.

In Vitro Cellular Activity
In cell-based assays, ETP-46321 has been shown to inhibit the proliferation of various cancer

cell lines.[2] It effectively reduces the phosphorylation of Akt, a key downstream effector of

PI3K, confirming its on-target activity in a cellular context.[3] Furthermore, treatment with ETP-
46321 can induce cell cycle arrest and inhibit vascular endothelial growth factor (VEGF)-

dependent sprouting of human umbilical vein endothelial cells (HUVEC), suggesting potential

anti-angiogenic properties.[2]

In Vivo Antitumor Activity
ETP-46321 exhibits good oral bioavailability and a favorable pharmacokinetic profile in mice.[4]

In xenograft models, once-daily oral administration of ETP-46321 has been shown to

significantly delay the growth of colon and lung carcinoma tumors.[2] Pharmacodynamic

studies in these models confirmed that the compound effectively reduces the phosphorylation

of Akt in tumor tissues.[3] Moreover, ETP-46321 has demonstrated synergistic effects when
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combined with cytotoxic agents like doxorubicin in an ovarian cancer model.[2] In a genetically

engineered mouse model (GEMM) of lung cancer driven by a K-Ras mutation, treatment with

ETP-46321 resulted in significant tumor growth inhibition.[3]

Table 4: In Vivo Pharmacokinetic Parameters of ETP-46321 in Mice

Parameter Value Reference

Bioavailability (Oral) 90% [4]

Clearance 0.6 L/h/Kg [4]

Experimental Protocols
This section provides an overview of the methodologies that can be employed to evaluate the

activity of ETP-46321.

Synthesis of ETP-46321
A detailed, step-by-step synthesis protocol for ETP-46321 is not publicly available in the

provided search results. However, the synthesis of similar imidazo[1,2-a]pyrazine derivatives

has been described in the literature. A general synthetic approach would likely involve a multi-

step process culminating in the coupling of the core imidazopyrazine scaffold with the

morpholine and the sulfonylpiperazine side chains. For researchers requiring the compound, it

is commercially available from various chemical suppliers.

In Vitro Kinase Assay
The inhibitory activity of ETP-46321 against PI3K isoforms can be determined using a variety of

in vitro kinase assay formats, such as a time-resolved fluorescence resonance energy transfer

(TR-FRET) assay or a luminescence-based assay that measures ATP consumption.
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Figure 2: General workflow for an in vitro PI3K kinase assay.

A typical protocol would involve:

Compound Preparation: Prepare a serial dilution of ETP-46321 in an appropriate solvent

(e.g., DMSO).

Reaction Setup: In a microplate, combine the PI3K enzyme (e.g., recombinant p110α/p85α),

the lipid substrate (PIP2), and the test compound at various concentrations.

Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the

plate at room temperature for a defined period.

Detection: Stop the reaction and measure the amount of PIP3 produced using a suitable

detection method.

Data Analysis: Calculate the percent inhibition for each compound concentration and

determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay
The anti-proliferative effects of ETP-46321 on cancer cells can be assessed using various

methods, such as the MTT, XTT, or CellTiter-Glo assays, which measure metabolic activity as
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an indicator of cell viability.

A general procedure is as follows:

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

Compound Treatment: Treat the cells with a serial dilution of ETP-46321.

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

Measurement: Add the appropriate reagent (e.g., MTT, CellTiter-Glo) and measure the signal

(absorbance or luminescence) according to the manufacturer's instructions.

Data Analysis: Determine the concentration of ETP-46321 that inhibits cell growth by 50%

(GI50).

Western Blotting for Phospho-Akt
To confirm the mechanism of action of ETP-46321 in cells, Western blotting can be used to

measure the levels of phosphorylated Akt (p-Akt).

A standard Western blot protocol includes:

Cell Treatment and Lysis: Treat cancer cells with ETP-46321 for a specified time, then lyse

the cells to extract proteins.

Protein Quantification: Determine the protein concentration of the lysates.

SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel

electrophoresis and transfer them to a membrane (e.g., PVDF or nitrocellulose).

Immunoblotting: Block the membrane and then incubate with primary antibodies specific for

p-Akt (e.g., at Ser473) and total Akt.

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody

and detect the signal using an enhanced chemiluminescence (ECL) reagent.

Analysis: Quantify the band intensities to determine the ratio of p-Akt to total Akt.
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In Vivo Xenograft Studies
The in vivo efficacy of ETP-46321 can be evaluated in tumor xenograft models.

A typical experimental design involves:

Tumor Implantation: Subcutaneously implant human cancer cells into immunodeficient mice

(e.g., nude or SCID mice).

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size, then

randomize the mice into treatment and control groups.

Compound Administration: Administer ETP-46321 (e.g., by oral gavage) or vehicle control to

the respective groups daily for a defined period.

Tumor Measurement: Measure tumor volume and body weight regularly throughout the

study.

Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh

them. Tumor tissues can be collected for pharmacodynamic analysis (e.g., Western blotting

for p-Akt).

Conclusion
ETP-46321 is a potent and selective dual inhibitor of PI3Kα and PI3Kδ with promising

preclinical anti-cancer activity. Its favorable pharmacokinetic properties, including good oral

bioavailability, make it an attractive candidate for further development. This technical guide

provides a foundation for researchers and drug developers to understand the key

characteristics of ETP-46321 and to design further studies to explore its therapeutic potential.

The provided experimental outlines can serve as a starting point for the in-depth investigation

of this and similar targeted therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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